![molecular formula C26H25ClN2O3 B2825387 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide CAS No. 850906-73-9](/img/structure/B2825387.png)
2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an isoquinoline group, a phenyl group, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoquinoline and phenyl rings would likely make this compound aromatic, contributing to its stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the acetamide group could potentially undergo hydrolysis, and the chlorophenyl group could participate in electrophilic aromatic substitution reactions .科学的研究の応用
Therapeutic Efficacy in Treating Viral Infections
A study by Ghosh et al. (2008) highlighted the therapeutic effect of a novel anilidoquinoline derivative in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, leading to a decrease in viral load and an increase in survival rates in infected mice.
Structural Aspects and Fluorescence Properties
Research conducted by Karmakar et al. (2007) delved into the structural aspects of amide-containing isoquinoline derivatives. The study revealed that these compounds form gels or crystalline solids upon treatment with various mineral acids, and exhibited enhanced fluorescence emission, indicating their potential utility in material science and bioimaging applications.
Antitumor Activity and Molecular Docking Study
A molecular docking study by Al-Suwaidan et al. (2016) on a series of 3-benzyl-substituted-4(3H)-quinazolinones revealed broad-spectrum antitumor activity. Some compounds in the study were found to be more potent than the positive control, indicating their potential in cancer treatment.
Synthesis and Characterization of Derivatives
Research focusing on the synthesis and characterization of quinazoline derivatives with potential antimicrobial properties was conducted by Desai et al. (2007). The study identified several compounds with moderate to strong activity against bacterial and fungal strains, highlighting the antimicrobial potential of these derivatives.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-17-6-7-18(2)23(14-17)28-25(30)16-32-24-5-3-4-22-21(24)12-13-29(26(22)31)15-19-8-10-20(27)11-9-19/h3-11,14H,12-13,15-16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBLLEGLVIGZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2825304.png)
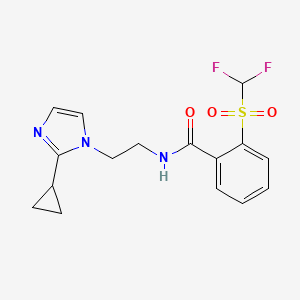
![[4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2825307.png)
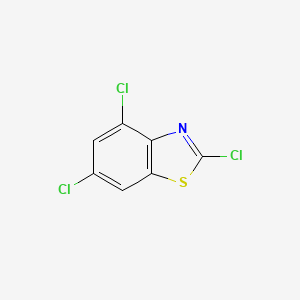

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2825312.png)

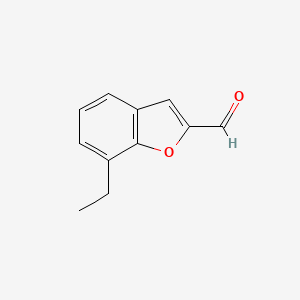
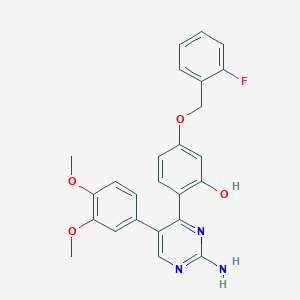
![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2825317.png)
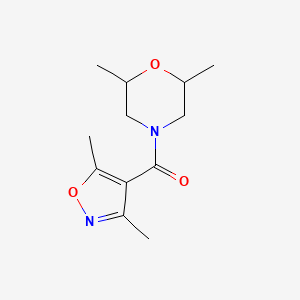
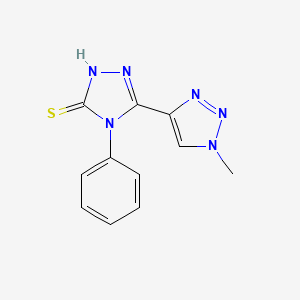

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2825327.png)